molecular formula C17H18O6 B14576861 1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- CAS No. 61110-76-7

1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]-

Cat. No.: B14576861
CAS No.: 61110-76-7
M. Wt: 318.32 g/mol
InChI Key: UIWZTORRWWSOGD-UHFFFAOYSA-N
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Description

1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two carbonyl groups (C=O) and a benzopyran ring system. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- can be achieved through several synthetic routes. One common method involves the condensation of 1,3-butanedione with a benzopyran derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3-butanedione: A similar diketone with a phenyl group instead of the benzopyran ring.

    1-(2-Thienyl)-1,3-butanedione: Another diketone with a thienyl group.

Uniqueness

1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]- is unique due to the presence of the benzopyran ring and the ethoxyethoxy substituent. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61110-76-7

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

1-[5-(2-ethoxyethoxy)-4-oxochromen-2-yl]butane-1,3-dione

InChI

InChI=1S/C17H18O6/c1-3-21-7-8-22-14-5-4-6-15-17(14)13(20)10-16(23-15)12(19)9-11(2)18/h4-6,10H,3,7-9H2,1-2H3

InChI Key

UIWZTORRWWSOGD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)CC(=O)C

Origin of Product

United States

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